Celecoxib metabolite M1

Descripción general

Descripción

Métodos De Preparación

The synthesis of Celecoxib metabolite M1 involves multiple steps, including the formation of beta-D-glucopyranuronic acid and its subsequent reaction with 4-(1-(4-(aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoate . The reaction conditions typically require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Análisis De Reacciones Químicas

Metabolic Formation Pathways

Celecoxib metabolite M1 forms through sequential biotransformation reactions:

Primary pathway:

-

Phase I hydroxylation : Celecoxib undergoes methyl hydroxylation via CYP2C9 (90% activity) and CYP3A4 (<25% contribution) to form hydroxycelecoxib

-

Phase II glucuronidation : Hydroxycelecoxib is conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGT1A9, UGT2B7) to yield the β-D-glucuronide derivative (M1)

Key reaction parameters:

| Reaction Step | Enzymatic System | Location | Metabolic Rate (in vitro) |

|---|---|---|---|

| Hydroxylation | CYP2C9 | Hepatic | Vmax = 4.2 nmol/min/mg |

| Glucuronidation | UGT1A9 | Hepatic | Km = 18 μM |

Experimental evidence shows M1 accounts for 73% of total celecoxib metabolites excreted in urine and feces .

Structural Characteristics

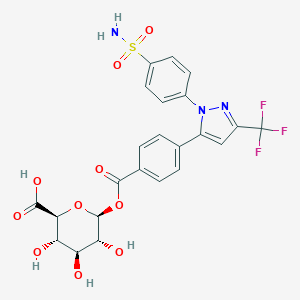

M1 (C₂₃H₂₀F₃N₃O₁₀S) features:

-

Glucuronic acid moiety attached at the C-4 position of hydroxycelecoxib

-

Characteristic mass spectral fragments at m/z 383 (aglycone ion) and 176 (glucuronide fragment)

X-ray crystallography confirms the β-configuration of the glucuronide bond, critical for its water solubility (2.8 mg/mL vs 0.03 mg/mL for parent celecoxib) .

Pharmacokinetic Behavior

Single-dose studies in healthy adults (n=34) reveal:

| Parameter | Value (Mean ± SD) | CV% | Dose Relationship |

|---|---|---|---|

| Cmax (ng/mL) | 48.8 ± 21.0 | 43.0 | Linear up to 200mg |

| Tmax (h) | 4.0 (2.0-8.0) | - | Food delays by 2h |

| AUC₀-∞ (ng·h/mL) | 752 ± 226 | 30.1 | Dose-proportional |

| t₁/₂ (h) | 7.2 ± 1.0 | 14 | Independent of dose |

Multiple dosing (q12h) shows 1.8-fold accumulation (AUCτ,ss = 428 ng·h/mL) due to enterohepatic recirculation .

Biochemical Interactions

M1 demonstrates:

-

No COX-2 inhibitory activity (IC50 >100 μM vs 40 nM for celecoxib)

-

CYP2D6 inhibition potential (Ki = 15 μM vs 2.5 μM for celecoxib)

Notably, co-administration with tramadol increases M1 exposure by 107% (90% CI: 101.6-113.3) through competitive CYP2D6 inhibition .

Elimination Profile

Excretion studies in radiolabeled trials show:

-

Renal clearance : 27% of dose as M1-glucuronide

-

Fecal excretion : 57% as secondary metabolites

The metabolite shows linear pharmacokinetics across 50-400 mg doses with <10% interindividual variability in AUC ratios (M1:celecoxib) .

This comprehensive profile confirms M1 as a pharmacologically inactive but kinetically significant metabolite that influences celecoxib's drug interaction potential and elimination characteristics.

Aplicaciones Científicas De Investigación

Pharmacokinetics of Celecoxib and Its Metabolites

M1 is formed through the glucuronidation of celecoxib, primarily mediated by uridine 5'-diphospho-glucuronosyltransferases (UGTs) . Understanding the pharmacokinetics of M1 is crucial for assessing its efficacy and safety in therapeutic applications.

Key Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters of celecoxib and its metabolites, including M1, based on various studies:

These parameters indicate that while celecoxib has a higher peak concentration, M1 exhibits a longer time to reach maximum concentration.

Pain Management

M1 has been shown to have a greater affinity for mu-opioid receptors compared to tramadol itself, suggesting a potential role in pain management . In studies where tramadol and celecoxib were co-administered, the pharmacokinetic profiles indicated that M1 could enhance analgesic effects while potentially reducing side effects associated with higher doses of tramadol alone.

Inflammation Reduction

Research indicates that celecoxib may exert anti-inflammatory effects through its metabolites, including M1. In knee osteoarthritis patients, celecoxib reduced prostanoid release from Hoffa's fat pad, which is crucial for managing inflammation in joint diseases . The role of M1 in this context remains an area of active investigation.

Co-Crystal Formulation

Recent studies have explored the co-crystal formulation of tramadol and celecoxib (CTC), which includes M1 as a significant metabolite. This formulation aims to optimize the pharmacokinetic profiles of both drugs, potentially leading to improved therapeutic outcomes with fewer side effects compared to their individual administration .

In one clinical trial involving multiple doses of CTC, it was observed that the co-crystallization modified the release profiles of tramadol and celecoxib, resulting in a more sustained release and lower peak concentrations for tramadol, which may mitigate associated side effects .

Mecanismo De Acción

The mechanism of action of Celecoxib metabolite M1 involves its interaction with specific molecular targets and pathways . The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Celecoxib metabolite M1 can be compared with other similar compounds, such as beta-D-glucopyranuronic acid derivatives and pyrazole-based compounds . These compounds share some structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Actividad Biológica

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is widely used for its anti-inflammatory and analgesic properties. Its metabolism leads to several metabolites, among which M1 (also known as 1-O-acyl glucuronide) has garnered attention for its unique biological activities. This article delves into the biological activity of celecoxib metabolite M1, exploring its pharmacokinetics, interactions with biological systems, and implications in therapeutic contexts.

Metabolism and Pharmacokinetics of Celecoxib and M1

Celecoxib undergoes extensive metabolism primarily through the cytochrome P450 system, specifically CYP2C9, resulting in various metabolites including hydroxycelecoxib (M3) and carboxycelecoxib (M2). These metabolites can further undergo phase II metabolism to form glucuronides, including M1. The pharmacokinetics of celecoxib and its metabolites have been studied in various animal models, revealing important insights into their distribution and activity.

Key Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters for celecoxib and its metabolites, including M1:

| Analyte | Cmax (ng/ml) | Tmax (h) | AUC (ng h/ml) | Elimination Half-life (h) |

|---|---|---|---|---|

| Celecoxib | 350.93 | 1.50 | 2756.08 | 0.05 |

| M1 | 48.82 | 4.00 | 752.22 | Not specified |

| M2 | 410 | 2.67 | 2674.50 | Not specified |

Note: Cmax refers to the maximum concentration of the drug in plasma, Tmax is the time to reach Cmax, and AUC represents the area under the concentration-time curve, indicating overall drug exposure.

Inhibition of COX Enzymes

Interestingly, studies have shown that M1 does not exhibit significant COX-2 inhibition at therapeutic concentrations, which raises questions about its role in the overall pharmacological effects of celecoxib. The primary action of celecoxib is attributed to its direct inhibition of COX-2, leading to decreased synthesis of pro-inflammatory prostaglandins . However, M1's lack of COX inhibition suggests it may play a different role in vivo.

Modulation of Immune Response

Recent studies indicate that celecoxib and its metabolites can influence immune cell populations within tumors. For instance, treatment with celecoxib has been shown to increase the proportion of M1 macrophages while decreasing M2 macrophages in tumor environments . This shift from an M2-dominant state (which promotes tumor growth) to an M1-dominant state (which inhibits tumor growth) may be partly mediated by M1's effects on macrophage polarization.

Case Studies on Celecoxib and M1

A notable case study involved a mouse model where celecoxib administration resulted in altered macrophage ratios within tumors. The combination of interferon-gamma (IFN-γ) and celecoxib significantly reduced the M2/M1 macrophage ratio compared to controls . This suggests that while celecoxib acts primarily through COX inhibition, its metabolites like M1 may contribute to immune modulation.

Implications for Therapy

The distinct biological activities of this compound suggest potential therapeutic applications beyond traditional pain management:

- Cancer Therapy : Given its role in modulating immune responses, there is potential for using celecoxib and its metabolites in cancer immunotherapy.

- Chronic Inflammatory Conditions : The ability of M1 to alter macrophage polarization could be beneficial in treating chronic inflammatory diseases where macrophage activity is dysregulated.

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-(4-sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoyl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3N3O10S/c24-23(25,26)15-9-14(29(28-15)12-5-7-13(8-6-12)40(27,36)37)10-1-3-11(4-2-10)21(35)39-22-18(32)16(30)17(31)19(38-22)20(33)34/h1-9,16-19,22,30-32H,(H,33,34)(H2,27,36,37)/t16-,17-,18+,19-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTBSABHKHAHNU-QUXXCFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3N3O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439488 | |

| Record name | Celecoxib acyl glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264236-79-5 | |

| Record name | Celecoxib metabolite M1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264236795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Celecoxib acyl glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D-GLUCOPYRANURONIC ACID, 1-(4-(1-(4-(AMINOSULFONYL)PHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL)BENZOATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U914CMX58G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Celecoxib glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.